

# Comprehensive Structural Elucidation of 2-Methoxy-2-phenylacetamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Methoxy-2-phenylacetamide

CAS No.: 7476-63-3

Cat. No.: B11940081

[Get Quote](#)

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

## Executive Summary

**2-Methoxy-2-phenylacetamide** (also known as O-Methylmandelamide) is a chiral building block often encountered in the synthesis of beta-lactams and peptide mimics.[1] Its structural elucidation presents a specific challenge: distinguishing it from its constitutional isomers, such as N-(2-methoxyphenyl)acetamide (phenacetin derivatives) and 2-methoxy-N-phenylacetamide.[1]

This guide details a self-validating protocol to unequivocally determine the structure of **2-Methoxy-2-phenylacetamide** (

). We move beyond basic peak assignment to explore the causal relationships in spectroscopy, stereochemical analysis, and solid-state characterization.

## Part 1: Structural Context & Synthetic Origin[1]

Before initiating spectral analysis, one must understand the molecule's provenance to anticipate impurities.

Target Structure:

- IUPAC Name: **2-Methoxy-2-phenylacetamide**[\[1\]](#)
- Formula:
- Exact Mass: 165.079 g/mol [\[1\]](#)
- Key Feature: A chiral center at the  
-position carrying a methoxy group and a primary amide.

Common Synthetic Routes:

- Amidation of O-Methylmandelic Acid: Reaction of methyl 2-methoxy-2-phenylacetate with ammonia.[\[1\]](#)
  - Potential Impurity: Residual ester (Methyl 2-methoxy-2-phenylacetate).[\[1\]](#)
- O-Methylation of Mandelamide: Using dimethyl sulfate or methyl iodide.
  - Potential Impurity: N-methylated byproducts (secondary amides).

## Critical Isomer Check

The most common error in identifying this compound is confusing it with its isomers.

Isomer	Structure Description	Key Distinguishing Feature (NMR)
Target: 2-Methoxy-2-phenylacetamide	Ph-CH(OMe)-CONH	Methine singlet (~4.7 ppm) + Amide NH
N-(2-Methoxyphenyl)acetamide	Ph(OMe)-NH-CO-CH	Methyl ketone singlet (~2.1 ppm)
2-Methoxy-N-phenylacetamide	Ph-NH-CO-CH -OMe	Methylene singlet (~3.9 ppm) + Amide NH (1H)

## Part 2: Spectroscopic Characterization Strategy

### Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation pattern.

Methodology: Electrospray Ionization (ESI) in Positive Mode.

- Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Expected Signals:

- [M+H]  
: m/z 166.08
- [M+Na]  
: m/z 188.07 (Common in amides due to high sodium affinity).
- [2M+Na]  
: m/z 353.15 (Dimer formation is typical for primary amides).

Fragmentation Logic (MS/MS):

- Loss of Ammonia:

. A transition from 166

149 indicates a primary amide.

- Loss of Methanol: Subsequent loss of confirms the methoxy ether linkage.

## Infrared Spectroscopy (FT-IR)

Objective: Validate functional groups and H-bonding status.[1]

Protocol: Attenuated Total Reflectance (ATR) on neat solid.

Wavenumber (cm )	Assignment	Diagnostic Value
3350 - 3180	N-H Stretch (Doublet)	Characteristic of primary amides ( ).[1] A single band implies a secondary amide impurity.
1680 - 1650	Amide I (C=O[1] Stretch)	Lower frequency than esters (~1740) due to resonance donation from Nitrogen.
1640 - 1600	Amide II (N-H Bend)	Confirms the amide functionality.
1100 - 1050	C-O-C Stretch	Confirms the aliphatic ether (Methoxy group).[1]

## Nuclear Magnetic Resonance (NMR)

Objective: Establish connectivity and purity.

Solvent Selection:DMSO-

is mandatory.[1]

- Why? In

, amide protons often broaden into the baseline or exchange rapidly. DMSO-

stabilizes the amide protons via H-bonding, usually revealing them as two distinct peaks due to restricted rotation around the C-N bond.[1]

## H NMR Assignments (400 MHz, DMSO-

)

Position	Type	Shift ( , ppm)	Multiplicity	Integration	Mechanistic Insight
Ar-H	Aromatic	7.30 - 7.45	Multiplet	5H	Phenyl ring protons.[1]
NH	Amide	7.40 - 7.60	Broad Singlet	1H	Diastereotopic proton anti to carbonyl oxygen.[1]
NH	Amide	7.10 - 7.20	Broad Singlet	1H	Diastereotopic proton syn to carbonyl oxygen.[1]
-CH	Methine	4.65 - 4.75	Singlet	1H	Critical Handle. Deshielded by Phenyl and Oxygen. [1] Appears as a sharp singlet (no vicinal coupling).
OCH	Methoxy	3.25 - 3.35	Singlet	3H	Distinct methyl ether signal.[1]

Self-Validating Check: If the

-CH signal appears as a doublet, your sample is likely the unmethylated precursor (Mandelamide) where the CH couples to the OH proton. If it is a singlet, the OH is capped (methylated).

## C NMR Assignments (100 MHz, DMSO-

)

- Carbonyl ( ): ~172 ppm.
- Ipso-Aromatic: ~138 ppm.
- Aromatic CH: 126-129 ppm.
- -Methine ( ): ~80-82 ppm.
- Methoxy ( ): ~56 ppm.

## Part 3: Stereochemical Analysis

Since **2-Methoxy-2-phenylacetamide** is chiral, determining the Enantiomeric Excess (ee) is crucial for drug development applications.<sup>[1]</sup>

Protocol: Chiral Shift Reagent NMR

- Sample Prep: Dissolve 10 mg of compound in (use here to allow the shift reagent to coordinate).
- Reagent: Add Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] ( ).
- Observation: The methoxy singlet (~3.3 ppm) is the best handle. Upon addition of , the singlet will split into two signals corresponding to the R and S enantiomers.
- Calculation: Integration of the split peaks provides the %ee directly.

## Part 4: Crystallography (XRD)

Objective: Absolute configuration and polymorph screening.

While NMR confirms connectivity, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for absolute configuration.

Crystallization Protocol:

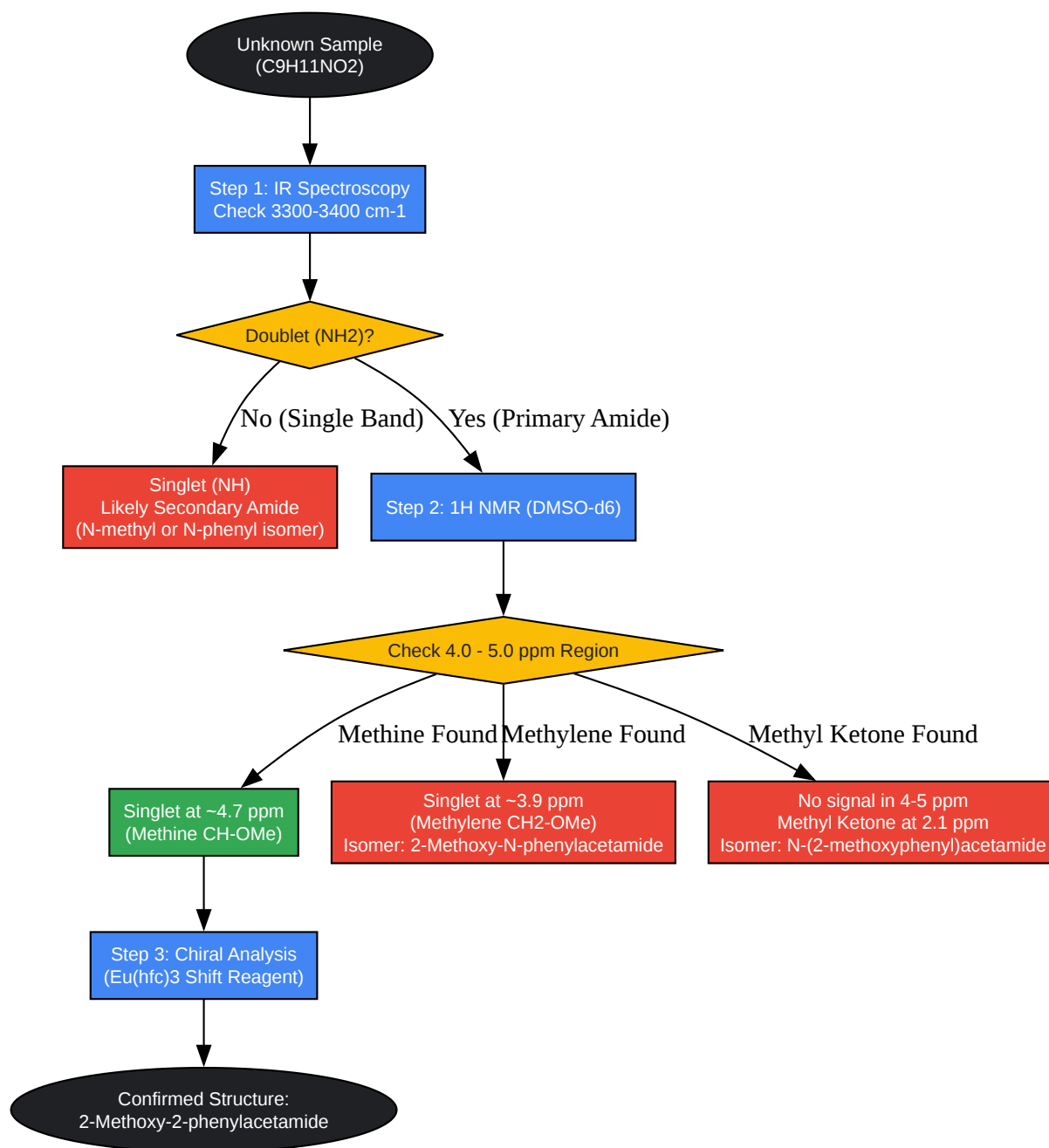
- Method: Slow evaporation.
- Solvent System: Methanol/Water (80:20) or Isopropanol.[2]
- Conditions: Dissolve 50 mg in minimal warm solvent. Filter through a 0.45 μm PTFE syringe filter into a clean vial. Cover with parafilm punctured with a needle. Allow to stand at room temperature for 3-5 days.

Structural Expectations: Based on analogous mandelamide structures [1], expect extensive intermolecular Hydrogen bonding networks. The amide

acts as a donor to the carbonyl oxygen of adjacent molecules, forming "ribbon" motifs. The methoxy group usually disrupts the tight packing seen in pure mandelamide, potentially lowering the melting point.

## Part 5: Elucidation Workflow (Visualization)

The following diagram illustrates the logical decision tree for confirming the structure and ruling out isomers.



[Click to download full resolution via product page](#)

Figure 1: Decision tree for the structural elucidation of **2-Methoxy-2-phenylacetamide**, highlighting critical checkpoints to distinguish it from common constitutional isomers.

## References

- Crystal Structure of Mandelamide Analogs: Li, T., et al. "Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization." [3] *Crystal Growth & Design*, vol. 16, no. 3, 2016.
- Spectroscopic Data for Phenylacetamide Derivatives: National Center for Biotechnology Information. "PubChem Compound Summary for CID 10419762, N-Methoxy-N-methyl-2-phenylacetamide" (Isomer/Analog Reference). [1] [4]
- Methyl 2-methoxy-2-phenylacetate (Ester Analog Data): National Center for Biotechnology Information. [1][5] "PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate." [4]
- General Amide Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. *Spectrometric Identification of Organic Compounds*. 7th Ed., John Wiley & Sons. (Standard Text for Amide I/II and NMR assignments).

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [2. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid \[quickcompany.in\]](https://www.quickcompany.in)
- [3. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/23888888/)
- [4. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/10419762)

- [5. Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720 - PubChem](#)  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive Structural Elucidation of 2-Methoxy-2-phenylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:  
[<https://www.benchchem.com/product/b11940081/docs#comprehensive-structural-elucidation-of-2-methoxy-2-phenylacetamide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)